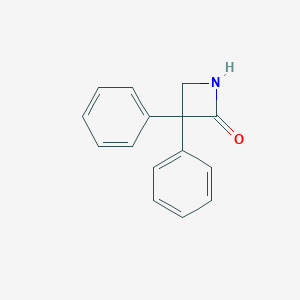

3,3-Diphenyl-2-azetidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDFKZZHBPIWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166388 | |

| Record name | 2-Azetidinone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15826-12-7 | |

| Record name | 2-Azetidinone, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the 2 Azetidinone Core Structure

Ketene-Imine [2+2] Cycloaddition (Staudinger Reaction)

Discovered by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains the most versatile and widely used method for synthesizing 2-azetidinones. wikipedia.orgnih.govacs.org This formal [2+2] cycloaddition is not a concerted pericyclic reaction but rather a stepwise process that allows for the formation of up to two new chiral centers. nih.govmdpi.com

The accepted mechanism for the Staudinger reaction involves a two-step pathway. nih.govacs.org The initial step is a nucleophilic attack by the imine's nitrogen atom on the electrophilic sp-hybridized carbonyl carbon of the ketene. wikipedia.orgnih.govacs.org This attack generates a zwitterionic intermediate. organic-chemistry.orgnih.gov

The second step involves the cyclization of this zwitterionic intermediate to form the four-membered β-lactam ring. acs.org This ring closure is described as a conrotatory 4π-electron electrocyclization. nih.govacs.org The stereochemical outcome of the reaction is determined during this phase. The zwitterionic intermediate can either proceed directly to ring closure or undergo rotation around the newly formed single bond before cyclizing. nih.govorganic-chemistry.org Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.orgnih.govacs.org

Ketenes are highly reactive and prone to polymerization, necessitating their in situ generation for synthetic applications. organic-chemistry.org Two primary methods are employed for this purpose.

From Acyl Chlorides : The most common laboratory method involves the dehydrohalogenation of acyl chlorides using a tertiary amine, such as triethylamine (B128534). mdpi.comorganic-chemistry.orgderpharmachemica.com The amine acts as a base, abstracting a proton from the α-carbon and eliminating hydrogen chloride to yield the ketene, which is immediately trapped by the imine present in the reaction mixture. mdpi.comrsc.org More recently, methods using NaH with a crown ether have been developed as a cost-effective alternative for generating ketenes from acyl chlorides for asymmetric synthesis. acs.org

From α-Diazoketones : The Wolff rearrangement provides another powerful route to ketenes. organic-chemistry.orgorganic-chemistry.org This reaction involves the conversion of an α-diazoketone into a ketene through the expulsion of nitrogen gas and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The rearrangement can be induced thermally, photochemically, or through metal catalysis (e.g., using silver or rhodium catalysts). nih.govorganic-chemistry.org This method is particularly useful as it can be performed under various conditions, including microwave irradiation, to facilitate the subsequent Staudinger reaction. nih.gov

The electronic properties of the substituents on both the ketene and the imine play a crucial role in determining the reaction rate and, most importantly, the stereochemical outcome (cis/trans selectivity). wikipedia.orgorganic-chemistry.org

The rate of the initial nucleophilic attack is enhanced by electron-donating groups on the imine and electron-withdrawing groups on the ketene. wikipedia.org The subsequent ring-closure step is influenced by the substituents' ability to stabilize the zwitterionic intermediate. organic-chemistry.org

Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure. This rapid cyclization prevents bond rotation in the intermediate, leading preferentially to the formation of cis-β-lactams. organic-chemistry.org

Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the rate of ring closure. organic-chemistry.org This delay allows for isomerization of the intermediate to a more thermodynamically stable conformation, which then cyclizes to yield the trans-β-lactam as the major product. wikipedia.orgorganic-chemistry.org

The stereoselectivity can also be affected by reaction conditions such as the solvent, with more polar solvents favoring the formation of trans-β-lactams. nih.gov

| Ketene Substituent (R¹) | Imine Substituent (R²) | Effect on Ring Closure Rate | Predominant Isomer | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., Alkoxy, Alkyl) | Electron-Withdrawing (e.g., Acyl, Tosyl) | Accelerated | cis | organic-chemistry.org |

| Electron-Withdrawing (e.g., Carbonyl, Halo) | Electron-Donating (e.g., Alkyl, Aryl) | Slowed | trans | wikipedia.orgorganic-chemistry.org |

Other Cycloaddition Approaches for 2-Azetidinone Synthesis

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed to access the 2-azetidinone core.

The synthesis of 2-azetidinones is often categorized under the umbrella of cycloadditions, even when the reactions are not concerted. mdpi.comresearchgate.net The IUPAC definition of cycloaddition accommodates these stepwise processes, which are termed "formal cycloadditions." mdpi.comresearchgate.net The Staudinger reaction is the most prominent example of a formal [2+2] cycloaddition. Another important stepwise method is the Gilman-Speeter reaction, which involves the cyclocondensation of an ester enolate with an imine. researchgate.net Computational studies on the reaction between keteniminium cations and imines also show a stepwise mechanism leading to the β-lactam ring. acs.org

The use of metal catalysts has opened new avenues for the synthesis of 2-azetidinones, often providing access to complex structures with high selectivity. consensus.app These methods can involve different mechanistic pathways compared to the traditional Staudinger reaction.

Rhodium (Rh) Catalysis : Rhodium catalysts can facilitate the intramolecular C-H insertion of α-diazo amides or the carbonylation of aziridines to form the β-lactam ring. pageplace.de

Copper (Cu) Catalysis : Copper-catalyzed reactions, such as the coupling of terminal alkynes with nitrones (Kinugasa reaction), provide a route to functionalized 2-azetidinones. researchgate.netpageplace.de Copper catalysts have also been used in multicomponent reactions to produce highly substituted azetidin-2-imines, which are related structures. pageplace.de

Palladium (Pd) Catalysis : Palladium-catalyzed carbonylation of substrates like allyl phosphates in the presence of imines can yield β-lactams with high stereoselectivity. pageplace.de Palladium catalysis is also employed in cycloadditions that create bicyclic systems where a 2-azetidinone ring is fused to a medium-sized heterocycle. mdpi.com

Cobalt (Co) Catalysis : A tandem protocol involving the cobalt-catalyzed carbonylation of α-diazocarbonyl compounds generates ketenes in situ, which then react with imines to form β-lactams. wikipedia.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | Intramolecular C-H Insertion / Aziridine (B145994) Carbonylation | Alternative to cycloaddition for ring formation. | pageplace.de |

| Copper (Cu) | Alkyne-Nitrone Cycloaddition (Kinugasa Reaction) | Forms functionalized β-lactams. | researchgate.netpageplace.de |

| Palladium (Pd) | Carbonylation of Allylic Substrates | High stereoselectivity controlled by imine structure. | pageplace.de |

| Cobalt (Co) | Carbonylation of Diazo Compounds | In situ ketene generation for subsequent cycloaddition. | wikipedia.org |

Photoinduced Cycloaddition Reactions

Photoinduced cycloaddition reactions represent a powerful strategy for the construction of four-membered rings, leveraging light to overcome the energetic barriers associated with their formation. nih.gov The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic example, though its application to form 2-azetidinones directly is less common than the synthesis of oxetanes. mdpi.com

More contemporary methods involve photo-induced radical annulation. For instance, visible-light-induced copper catalysis has been employed in the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical which is captured by the alkyne, initiating a tandem cyclization. While this specific example leads to azetidines rather than azetidinones, the underlying principle of using photoredox catalysis to generate radical intermediates for ring closure is a pertinent and evolving area. The formation of the highly strained four-membered azetidine (B1206935) ring is noted as being energetically unfavorable compared to three-, five-, or six-membered rings, highlighting the utility of highly reactive intermediates generated photochemically. nih.gov

Another relevant photo-induced pathway involves α-diketones, which can undergo diverse cycloaddition reactions. mdpi.com For example, N-acetylisatin, a cyclic α-diketone, reacts with various alkenes under photo-irradiation. These reactions can proceed through [2+2], [4+2], or [4+4] cycloaddition pathways, demonstrating the versatility of photochemical methods in heterocyclic synthesis. mdpi.com The application of such a strategy to an appropriate nitrogen-containing precursor could conceptually lead to the 2-azetidinone skeleton.

| Photochemical Method | Reactants | Catalyst/Conditions | Product Type | Relevance to 2-Azetidinone |

| Photo-induced Radical Annulation | Aliphatic Amines + Alkynes | Visible Light, Copper Catalyst | Azetidines | Demonstrates photochemical formation of the core four-membered nitrogen heterocycle. nih.gov |

| Paterno-Büchi Reaction | Carbonyl + Alkene | UV Light | Oxetanes | Foundational [2+2] photocycloaddition for four-membered rings. mdpi.com |

| α-Diketone Photocycloaddition | N-acetylisatin + Alkenes | Photo-irradiation | Various Cycloadducts | Shows versatile photochemical pathways for building complex heterocyclic structures. mdpi.com |

Intramolecular Cyclization Strategies for 2-Azetidinone Ring Closure

Intramolecular cyclization offers a direct and often stereocontrolled route to the 2-azetidinone ring by forming a key carbon-nitrogen or carbon-carbon bond from a linear precursor.

Cyclization of Linear Precursors

The cyclization of linear β-amino acids or their derivatives is a fundamental approach to forming the 2-azetidinone ring. A prominent example is the Mitsunobu reaction, which facilitates the intramolecular cyclization of β-hydroxy amides. nih.gov This method relies on the activation of the hydroxyl group by a phosphine/azodicarboxylate system, followed by intramolecular nucleophilic attack by the amide nitrogen to close the ring.

Another widely used strategy involves the cyclization of β-halo amides. In this approach, a base is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace a halogen atom from the β-position, thereby forming the four-membered lactam ring. The stereochemistry of the substituents on the ring can often be controlled by the stereochemistry of the starting linear precursor.

Intramolecular 1,3-dipolar cycloadditions also serve as a pathway to the azetidinone framework. For instance, the coupling of azetidinone-substituted alkenes to 2-azidobenzoic acid creates precursors that can undergo intramolecular azide-to-alkene cycloaddition. dntb.gov.ua This reaction initially forms a triazoline ring, which can subsequently lose nitrogen to yield the desired fused heterocyclic system containing an azetidinone. dntb.gov.ua

Radical Cyclization Approaches for Fused Bicyclic Systems

Radical cyclizations provide a powerful tool for constructing complex molecular architectures, including fused bicyclic systems containing the 2-azetidinone ring. A notable example is the synthesis of tricyclic fused hydrindene-azetidinones from 2-acyl-N-(2,2-diphenyl-1-ethenyl)-N-alkylacetamides. researchgate.net

This transformation is promoted by manganese(III) acetate (B1210297) and proceeds through a sequential cascade:

Oxidative Radical Generation: Mn(III) acetate oxidizes the enol form of the acetamide (B32628) to generate a radical intermediate.

4-exo-trig Cyclization: The radical undergoes a 4-exo-trig cyclization onto the diphenyl-substituted alkene moiety. This is a key step that forms the 3,3-diphenyl-2-azetidinone ring. The "4-exo" designation indicates the formation of a four-membered ring via the attack of the radical on the external carbon of the double bond.

Aromatic Substitution: A subsequent radical aromatic substitution leads to the closure of the second ring, resulting in the final tricyclic fused product. researchgate.net

This method is highly effective for creating dual C-C bonds and complex, fused motifs that are otherwise challenging to access. researchgate.net Tributyltin hydride-mediated radical cyclization of N-[2,2-bis(phenylthio)ethenyl]-α-bromoalkanamides also proceeds via a 4-exo-trig pathway to yield β-lactams. researchgate.net

| Precursor | Reagent/Conditions | Key Intermediate/Process | Product | Reference |

| 2-acyl-N-(2,2-diphenyl-1-ethenyl)-N-alkylacetamide | Manganese(III) acetate, boiling acetic acid | Acyl radical, 4-exo-trig cyclization | Tricyclic fused hydrindene-azetidinone | researchgate.net |

| N-[2,2-bis(phenylthio)ethenyl]-α-bromoalkanamide | Tributyltin hydride, AIBN | Carbon-centered radical, 4-exo-trig cyclization | 4-bis(phenylthio)-methyl-2-azetidinone | researchgate.net |

Electroreductive Intramolecular Cross-Coupling

Electrosynthesis offers a green and efficient alternative to chemical reagents for promoting cyclization reactions. The electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds is an effective method for forming the 2-azetidinone ring. pageplace.deacs.org

In a typical procedure, an enantiopure aromatic α-iminoester, prepared from an α-amino acid, undergoes electroreduction. acs.org The reaction is promoted by an additive such as trimethylsilyl (B98337) chloride (TMSCl), which is described as indispensable for the coupling process. pageplace.deacs.org The reduction occurs in a solvent system like tetrahydrofuran (B95107) (THF) with a supporting electrolyte (e.g., Bu₄NClO₄). This process generates a radical anion intermediate which cyclizes to form the β-lactam ring. While fair yields have been reported, some degree of racemization can occur under the reaction conditions. pageplace.deacs.org This electrochemical approach represents a valuable tool for constructing the azetidinone core from readily available amino acid precursors. pageplace.de

Ring Contraction and Rearrangement Pathways Leading to 2-Azetidinones

The synthesis of the 2-azetidinone ring is not limited to ring-closure reactions but can also be achieved through the rearrangement of other existing heterocyclic structures.

Rearrangements of Other Heterocyclic Compounds

Aziridines, three-membered nitrogen heterocycles, are common precursors for rearrangement reactions that lead to four-membered azetidinones. These transformations often involve ring-opening followed by a new ring-closing event.

One such pathway is the palladium-catalyzed carbonylation of vinylaziridines. rsc.org This reaction involves the insertion of a carbon monoxide (CO) molecule into the aziridine ring, expanding it to the four-membered β-lactam structure. The process is highly stereoselective. rsc.org

Another documented method is the thermal rearrangement of anti-aziridino amino esters. acs.org When treated with a base like triethylamine (Et₃N), these precursors rearrange to form trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. The absence of a base can lead to lower yields, and interestingly, the corresponding syn-aziridino amino esters fail to undergo the same rearrangement. acs.org This highlights the high degree of stereochemical control inherent in such rearrangement pathways. The transformation of other heterocycles, such as isoxazolidines, into β-lactams has also been reported, further broadening the scope of rearrangement strategies. csic.es

| Starting Heterocycle | Reagents/Conditions | Rearrangement Type | Product | Reference |

| Vinylaziridine | Palladium(0) catalyst, CO | Ring Expansion/Carbonylation | Azetidinone | rsc.org |

| anti-Aziridino amino ester | Triethylamine (Et₃N), heat | Ring Expansion | trans-3-Aminoazetidine-2-carboxylate | acs.org |

| Bis-spirocyclopropanated isoxazolidine | Trifluoroacetic acid | Ring Contraction/Rearrangement | 3-Spirocyclopropanated β-lactam | csic.es |

Wolff Rearrangement-Staudinger Cycloaddition Cascades

A notable advancement in β-lactam synthesis is the integration of the Wolff rearrangement with the Staudinger cycloaddition in a tandem, or cascade, reaction. This approach offers an efficient, often catalyst-free, route to highly substituted 2-azetidinones. mdpi.comconsensus.app The process is typically initiated by the thermal decomposition of α-diazocarbonyl compounds, which undergo a Wolff rearrangement to generate a ketene intermediate in situ. semanticscholar.orgarkat-usa.org This transient ketene is then immediately trapped by an imine present in the reaction mixture via a Staudinger [2+2] cycloaddition to yield the final β-lactam product. mdpi.com

Key features of this cascade include:

Thermal Promotion: The reaction is often carried out by heating the reactants in a suitable solvent, such as toluene (B28343), without the need for metal catalysts. mdpi.com

Versatility of Precursors: Various diazo compounds can serve as ketene precursors, including α-acyl-α-diazoacetates, dialkyl diazomalonates, and α-diazo-β-ketosulfones. mdpi.com For instance, the reaction of imines with α-acyl-α-diazoacetates produces densely substituted 2-alkoxycarbonyl-β-lactams with excellent diastereoselectivities. mdpi.com

High Diastereoselectivity: These tandem reactions frequently yield products with high levels of diastereomeric purity. mdpi.comconsensus.app

Mechanistic Nuances: DFT calculations have suggested the involvement of novel 1,3-oxazin-4-one species as potential intermediates in the reaction of imines with α-acyl-α-diazoacetates, a pathway not previously considered in the classic Staudinger synthesis. mdpi.com

This methodology has been successfully applied to synthesize a range of β-lactams, including 3-alkoxy-3-alkoxycarbonyl-2-azetidinones from dialkyl diazomalonates and 3-cyanoazetidin-2-ones, which are precursors to valuable 3-aminomethyl derivatives. mdpi.comconsensus.app

Stereoselective Synthesis of 2-Azetidinones

The biological activity of β-lactam compounds is critically dependent on their stereochemistry. arkat-usa.org Consequently, the development of stereoselective synthetic methods to control the configuration at the C3 and C4 positions of the azetidinone ring is of paramount importance. researchgate.netarkat-usa.org

The diastereoselectivity of the Staudinger cycloaddition is influenced by a complex interplay of electronic and steric factors, as well as reaction conditions. The mechanism is understood to proceed through a zwitterionic intermediate. The final stereochemical outcome—cis or trans—is determined by the competition between direct ring closure of the initial zwitterion and its isomerization to a more stable conformer before cyclization. arkat-usa.org

Factors influencing diastereoselectivity include:

Substituent Effects:

Ketene Substituents: Electron-donating groups on the ketene tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. arkat-usa.org

Imine Substituents: Electron-withdrawing groups on the imine also promote direct cyclization, leading to cis products. Conversely, electron-donating groups on the imine slow this step, allowing for isomerization and favoring the formation of trans-β-lactams. arkat-usa.org

Reaction Temperature: Temperature can significantly affect the diastereomeric ratio, providing a tool to tune the selectivity of the reaction. arkat-usa.org For example, in some systems, performing the reaction at low temperatures (-82 °C) has led to complete cis-selectivity. mdpi.com In contrast, higher temperatures (refluxing toluene or DMF) often favor the formation of the thermodynamically more stable trans isomer. mdpi.com

Solvent and Reagents: The choice of solvent and other reagents, such as the base used for in situ ketene generation from acyl chlorides, can also impact the stereochemical outcome. scispace.com

| Condition | Favored Isomer | Rationale/Example | Citation |

| Electron-donating ketene substituent | cis | Accelerates direct conrotatory electrocyclic ring closure of the initial zwitterionic intermediate. | arkat-usa.org |

| Electron-withdrawing imine substituent | cis | Accelerates direct ring closure. | arkat-usa.org |

| Electron-donating imine substituent | trans | Slows direct ring closure, allowing isomerization to a more stable intermediate before cyclization. | arkat-usa.org |

| Low Temperature (e.g., -82 °C) | cis | Kinetic control often favors the cis product. Synthesis of 3-phenoxy-azetidinones showed complete cis-selectivity at low temperatures. | mdpi.com |

| High Temperature (e.g., 100-140 °C) | trans | Thermodynamic control favors the more stable trans isomer. Reactions in refluxing toluene often yield trans-adducts with complete selectivity. | mdpi.com |

| Polar Solvent (THF/HMPA) | cis | In the ester enolate-imine condensation, polar solvent mixtures can favor the formation of cis isomers. | scispace.com |

| Weakly Polar Solvent (Et₂O) | trans | In the same enolate-imine condensation, less polar solvents can lead to the formation of trans isomers. | scispace.com |

The synthesis of enantiomerically pure β-lactams is a significant goal, often achieved through several key strategies:

Chiral Auxiliaries: One common approach involves attaching a chiral auxiliary to either the ketene precursor or the imine. mdpi.comscispace.com For instance, enantiopure acyl chlorides or imines derived from chiral amines like 1-aminoindane can be used to induce asymmetry. mdpi.com After the cycloaddition, the auxiliary is cleaved to yield the optically active β-lactam.

Chiral Catalysts: The use of chiral catalysts represents a more atom-economical approach. While less common in the classic Staudinger reaction, catalytic asymmetric methods are well-established for related transformations like the ester enolate-imine condensation. scispace.com

Chiral Substrates: Starting from enantiopure materials, such as imines derived from chiral aldehydes or amino acids, can effectively transfer chirality to the final product. mdpi.comscispace.com For example, an enantiopure 1,3-dioxolan-4-yl)methanimine, derived from D-mannitol, reacted with benzyloxyacetyl chloride to give exclusively the cis-isomer of the corresponding β-lactam. mdpi.com

Supramolecular Scaffolds: An innovative strategy employs mechanically interlocked molecules, such as rotaxanes, to create a chiral environment. The intramolecular cyclization of an N-(α-methyl)benzyl fumaramide (B1208544) thread within a macrocycle has been shown to proceed with high enantio- and diastereocontrol, demonstrating that the confined space of the macrocycle can influence the stereochemical outcome. nih.govum.es

| Approach | Description | Example | Citation |

| Chiral Auxiliary | A chiral group is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. | Use of enantiopure amines like 1-aminoindane or 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) to form chiral imines, leading to optically active β-lactams. | mdpi.com |

| Chiral Substrate | A reactant that is itself a single enantiomer is used to build the new chiral centers. | An imine derived from D-mannitol was used to produce optically active 4-formyl-β-lactams. | mdpi.com |

| Supramolecular Template | A macrocycle or other host molecule provides a chiral pocket that influences the cyclization of a guest molecule. | Cyclization of an N-(α-methyl)benzyl fumaramide within a macrocyclic void yielded interlocked trans β-lactams with high enantioselectivity (93:7 e.r.). | um.es |

| Ester Enolate-Imine Condensation | The reaction of a chiral ester enolate with an imine can produce all four stereoisomers of 3-amino-4-alkyl-2-azetidinones with high selectivity. | Reaction of a zinc enolate with a chiral imine afforded a trans-β-lactam with 86% de and >98% ee. | scispace.com |

The control of cis/trans isomerism is a specific subset of diastereoselectivity, determined by the relative orientation of the substituents at the C3 and C4 positions. The stereochemistry is typically assigned based on the coupling constant between the C3-H and C4-H protons in ¹H NMR spectroscopy (Jcis = 3.0–5.6 Hz, Jtrans = 0–2.7 Hz). mdpi.com

Key strategies for controlling cis/trans selectivity include:

Temperature Control: As mentioned previously, temperature is a powerful tool. Low temperatures often favor the kinetically controlled cis product, while high temperatures favor the thermodynamically stable trans product. mdpi.comarkat-usa.org A reaction producing 3-acetoxy-β-lactams yielded the trans isomer at reflux temperatures, whereas the same reaction at 0 °C afforded the cis isomer. mdpi.com

Solvent Polarity: In the condensation of ester enolates with imines, the solvent plays a crucial role. Weakly polar solvents like diethyl ether (Et₂O) favor the formation of trans isomers, while polar solvent mixtures like THF/HMPA lead to the selective formation of cis isomers. scispace.com This is rationalized by the formation of different highly ordered transition states depending on the solvent environment. scispace.com

Nature of Reactants: The electronic properties of the substituents on both the ketene and the imine are fundamental in dictating the stereochemical outcome, as detailed in section 2.5.1. arkat-usa.org For example, the reaction of propargylimine with phthalimidoacetyl chloride at 80 °C gave the trans-2-azetidinone as the sole product. mdpi.com In contrast, a similar reaction of an N-Boc protected imine with phenoxyacetyl chloride at -82 °C resulted in complete cis-selectivity. mdpi.com

Specific Synthetic Considerations for this compound and its Derivatives

The synthesis of 3,3-disubstituted 2-azetidinones, such as this compound, presents unique challenges and requires specific adaptations of general synthetic methods. chimia.ch

The most direct route to this compound involves the Staudinger cycloaddition using diphenylketene (B1584428) as the ketene component. Diphenylketene is a stable, isolable ketene, but it can also be generated in situ.

A common method for generating diarylketenes, including diphenylketene, is the thermal decomposition of 2-diazo-1,2-diarylethanones via a Wolff rearrangement. semanticscholar.orgresearchgate.net This method is advantageous as it proceeds under neutral conditions, avoiding the use of acids or bases that can complicate the reaction. researchgate.net

In one synthetic approach, the reaction of N-salicylideneamines with 2.2 molar equivalents of a 2-diazo-1,2-diarylethanone afforded 1-substituted-3,3-diaryl-4-[2'-(O-diarylacyl)hydroxyphenyl]-2-azetidinones in excellent yields. semanticscholar.org The reaction proceeds first with the acylation of the phenolic hydroxyl group by one equivalent of the ketene. A subsequent 1,3-proton transfer occurs, followed by the [2+2] cycloaddition of a second equivalent of the diarylketene with the imine functionality to form the 3,3-diaryl-2-azetidinone ring. semanticscholar.org This highlights a key consideration: when using substrates with multiple nucleophilic sites (like the hydroxyl and imino groups in N-salicylideneamines), the stoichiometry and reactivity must be carefully controlled to achieve the desired β-lactam product. semanticscholar.org

An equimolar reaction between 2-diazo-1,2-diphenylethanone and N-salicylidenebenzhydrylamine primarily yielded the O-acylated product, with the desired 1-benzhydryl-3,3-diphenyl-2-azetidinone derivative forming only as a minor product. semanticscholar.org This suggests that for substrates with competing nucleophilic centers, the imine must be sufficiently reactive, or the competing group must be protected, to favor β-lactam formation. semanticscholar.org

Regioselective Introduction of Phenyl Groups

The regioselective introduction of two phenyl groups at the C-3 position of the 2-azetidinone (or β-lactam) ring is a crucial step in the synthesis of this compound and its derivatives. The most prominent and widely utilized method for achieving this specific substitution pattern is the Staudinger [2+2] ketene-imine cycloaddition. derpharmachemica.commdpi.comchemijournal.com This reaction, discovered by Hermann Staudinger in 1907, remains a cornerstone in β-lactam synthesis due to its versatility and reliability. chemijournal.comorganic-chemistry.org

The Staudinger synthesis involves the reaction of a ketene with an imine to form the four-membered azetidinone ring. organic-chemistry.org For the synthesis of 3,3-diphenyl-2-azetidinones, the reaction specifically employs diphenylketene. This ketene is reacted with a suitable imine, where the substituents on the imine will ultimately define the substitution pattern at the N-1 and C-4 positions of the final β-lactam product. The reaction proceeds through a zwitterionic intermediate, which then undergoes ring closure to yield the 2-azetidinone. organic-chemistry.orgsemanticscholar.org

A common and effective method for generating diphenylketene for this reaction is the in situ thermal decomposition of 2-diazo-1,2-diphenylethanone. derpharmachemica.comsemanticscholar.org This precursor, upon heating, eliminates nitrogen gas to form a carbene which undergoes a Wolff rearrangement to produce the desired diphenylketene. organic-chemistry.orgsemanticscholar.org This highly reactive intermediate is immediately trapped by the imine present in the reaction mixture to initiate the cycloaddition.

Research has demonstrated the successful synthesis of a variety of 1-substituted-3,3-diaryl-4-aryl-2-azetidinones using this methodology. In one such study, various N-salicylideneamines were reacted with 2.2 molar equivalents of 2-diazo-1,2-diarylethanones. semanticscholar.orgresearchgate.net These reactions proceeded to afford 1-substituted-3,3-diaryl-4-[2'-(O-diarylacyl)hydroxyphenyl]-2-azetidinones in excellent yields. semanticscholar.org The use of a slight excess of the diazoketone ensures the complete conversion of the imine.

The table below summarizes the synthesis of several 3,3-diaryl-2-azetidinone derivatives via the Staudinger cycloaddition of diarylketenes (generated from the corresponding 2-diazo-1,2-diarylethanones) and various imines.

Table adapted from Sharma, K., & Kumar, P. (2007). Synthesis and antimicrobial activity of new 2-azetidinones from N-(salicylidene)amines and 2-diazo-1,2-diarylethanones. semanticscholar.orgresearchgate.net

An alternative, though less direct, route for the construction of the β-lactam ring is the Reformatsky reaction. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgnih.gov The scope of this reaction has been expanded to include imines as electrophiles, leading to the formation of β-amino esters, which are precursors to 2-azetidinones. wikipedia.orgbeilstein-journals.org The cyclization of the intermediate β-amino ester, often facilitated by a base, yields the desired azetidinone ring. While this method is powerful for generating various substituted β-lactams, the Staudinger cycloaddition remains the most direct and regioselective method for introducing two phenyl groups specifically at the C-3 position.

Compound Index

Chemical Reactivity and Mechanistic Investigations of the 2 Azetidinone Ring System

Ring-Opening Reactions of 2-Azetidinones

The inherent ring strain of the 2-azetidinone core makes it a prime candidate for ring-opening reactions under various conditions. These reactions typically proceed via cleavage of one of the amide bonds, driven by the release of steric and angular strain.

The presence of a strong acid can catalyze the cleavage of the β-lactam ring. Studies on related aryl-azetidin-2-ones have shown that they undergo ring-opening when treated with acids like triflic acid. nih.gov The reaction proceeds to yield cinnamamides. nih.gov In the presence of an aromatic solvent such as benzene, this intermediate can react further to give 3-aryl-3-phenyl-propionamides. nih.gov With extended reaction times, an aryl/phenyl exchange can occur, leading to the formation of 3,3-diphenyl-propionamide. nih.gov The mechanism is initiated by the protonation of the amide oxygen, which activates the carbonyl group towards nucleophilic attack or facilitates the cleavage of the C-N bond.

The 2-azetidinone ring is susceptible to nucleophilic attack, primarily at the carbonyl carbon. This process is a classic example of nucleophilic acyl substitution, which proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the initial step, the nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com The subsequent step involves the reformation of the carbonyl double bond, which is accompanied by the cleavage of the strained acyl-nitrogen (C2-N1) bond. This bond fission is thermodynamically favorable as it relieves the significant ring strain of the four-membered system. The irreversible ring-opening of the 2-azetidinone ring serves as a model for nucleophile coupling. nih.gov The efficiency of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the resulting products. masterorganicchemistry.com

Beyond simple ring-opening, 2-azetidinones can undergo more complex transformations involving a sequence of ring-opening followed by recyclization. These pathways can lead to the formation of different heterocyclic systems. For instance, studies have shown that 3,4-disubstituted 2-azetidinones can be transformed into chiral 5,6-dihydropyridin-2-ones. researchgate.net This transformation involves a selective ring-opening of the β-lactam, followed by a Z-selective installation of an acetate (B1210297) moiety and subsequent re-cyclization to form the more stable six-membered pyridone ring. researchgate.net Similarly, reactions of related heterocyclic systems with bifunctional nucleophiles, such as hydrazine, can lead to ring transformation into different structures like pyridazinones. mdpi.com These reactions highlight the utility of the strained 2-azetidinone ring as a reactive intermediate for constructing more complex molecular architectures.

The thermal stability of the 2-azetidinone ring has been investigated through gas-phase pyrolysis studies. The thermolysis of β-lactams is proposed to proceed via a formal retro-[2+2] cycloaddition mechanism. researchgate.net Kinetic studies on a series of β-lactams were conducted over a temperature range of 533–603 K, revealing key thermodynamic parameters that govern the decomposition process. researchgate.net The rate of decomposition is influenced by the substituents on the azetidinone ring. researchgate.net The activation energy (Ea) and Arrhenius parameters provide insight into the energy barrier and the molecularity of the rate-determining step. Negative entropy of activation (ΔS#) values observed for many substrates suggest a more ordered transition state compared to the reactants, which is consistent with a cyclic transition state involved in a concerted retro-cycloaddition. researchgate.netumich.edu

Table 1: Kinetic Parameters for Thermal Decomposition of Representative β-Lactams Data derived from studies on the gas-phase thermolysis of various β-lactams, illustrating typical values.

| Parameter | Value Range | Unit | Significance |

| Temperature Range | 533–603 | K | The temperature window where decomposition kinetics were studied. researchgate.net |

| Activation Energy (Ea) | 152.2 - 189.4 | kJ mol⁻¹ | The minimum energy required to initiate the decomposition reaction. researchgate.net |

| Arrhenius Factor (log A) | 11.1 - 13.9 | s⁻¹ | Relates to the frequency of collisions in the correct orientation for reaction. researchgate.net |

| Entropy of Activation (ΔS#) | -42.7 to +11.2 | J K⁻¹ mol⁻¹ | Indicates the change in disorder during the formation of the transition state. researchgate.net |

Chemical Transformations at the 2-Azetidinone Core and Side Chains

In addition to reactions that open the ring, the 2-azetidinone scaffold can be modified by introducing or altering functional groups at various positions on the ring, preserving the core β-lactam structure.

The 2-azetidinone ring system allows for functionalization at its C3 and C4 positions, as well as at the N1 nitrogen atom. The introduction of substituents at the C3 position is a common strategy to create diverse derivatives. researchgate.net For example, C3-functionalized β-lactams can be prepared through various synthetic transformations and serve as versatile intermediates. researchgate.netrsc.org One approach involves the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, which provides direct access to variously functionalized 2-azetidinones. nih.gov This method allows for the introduction of aryl, vinyl, and other groups at the C3 position. mdpi.com Furthermore, halogen-metal exchange reactions on haloarene-substituted β-lactams have been reported, enabling further derivatization. doi.org These functionalization strategies are crucial for synthesizing novel compounds with tailored properties and for building more complex molecules, such as linking the azetidinone ring to other bioactive scaffolds like penicillin. nih.gov

Reduction of 2-Azetidinones to Azetidines

The reduction of the carbonyl group in 2-azetidinones provides a direct route to the corresponding saturated four-membered heterocycles, azetidines. This transformation is of significant interest as azetidines are also valuable building blocks in medicinal chemistry and organic synthesis. idexlab.com

The reduction of N-substituted 2-azetidinones to their corresponding azetidines is commonly achieved using powerful reducing agents. acs.org Reagents such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) are effective for this transformation, typically proceeding in good yield. acs.org A key advantage of this method is the retention of stereochemistry at the ring carbons during the reduction process. acs.org

However, the reaction can sometimes be accompanied by reductive ring cleavage, leading to the formation of 3-aminopropanol derivatives as byproducts. acs.org The choice of reducing agent and reaction conditions can influence the outcome. For instance, while LiAlH₄ is a strong reducing agent capable of reducing the amide functionality, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides. libretexts.org

In the context of 3,3-diphenyl-2-azetidinone, treatment with excess lithium aluminum hydride can lead to reductive cleavage of the ring, particularly in spiro-fused systems. idexlab.com For example, the reduction of certain spiroazetidinones containing the this compound moiety with LiAlH₄ resulted in the formation of a γ-amino alcohol alongside other products, indicating cleavage of the β-lactam ring. idexlab.com

The mechanism of LiAlH₄ reduction of a carbonyl group involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org In the case of amides, the reaction is more complex and can proceed through an intermediate iminium ion, which is then further reduced to the amine. The stability of the 2-azetidinone ring and the substituents present influence the susceptibility to ring opening versus direct reduction of the carbonyl. acs.org

Table 1: Reduction of 2-Azetidinones

| Starting Material | Reagent | Product | Observations | Reference |

|---|---|---|---|---|

| N-substituted 2-azetidinones | LiAlH₄, Diborane | N-substituted azetidines | Good yield, retention of stereochemistry. acs.org | acs.org |

| Spiro-fused this compound | LiAlH₄ (excess) | γ-amino alcohol and other cleavage products | Reductive cleavage of the β-lactam ring. | idexlab.com |

| 4-(haloalkyl)azetidin-2-ones | LiAlH₄ | 2-(1-alkoxy-2-hydroxyethyl)azetidines | Involves 1,2-fission of the β-lactam followed by intramolecular substitution. | nih.gov |

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The oxidation of the 2-azetidinone ring system can lead to a variety of products, depending on the oxidant and the substitution pattern of the lactam. The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, is a particularly relevant transformation for ketones derived from 2-azetidinones.

While the direct Baeyer-Villiger oxidation of the 2-azetidinone carbonyl itself is not a typical reaction, the oxidation of substituents attached to the ring, particularly at the C4 position, has been explored. For instance, the Baeyer-Villiger oxidation of 4-acyl-2-azetidinones has been utilized as a method to introduce an acyloxy group at the C4 position, which is a key structural feature in many carbapenem (B1253116) antibiotics. acs.org

In a study involving the synthesis of a carbapenem precursor, the Baeyer-Villiger oxidation of 4-carbonyl-2-azetidinones was investigated. nih.govacs.org The reaction of a 4-benzoyl-2-azetidinone derivative with potassium peroxomonosulfate (KHSO₅) under mild, pH-controlled conditions resulted in the formation of the corresponding 4-benzoyloxy derivative in good yield. tandfonline.com This indicates the successful insertion of an oxygen atom between the benzoyl carbonyl and the azetidinone ring. tandfonline.com Interestingly, using m-chloroperoxybenzoic acid (m-CPBA), a common Baeyer-Villiger reagent, gave a lower yield of the desired product even with a larger excess of the reagent and longer reaction times. tandfonline.com

The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the groups attached to the ketone. In the case of 4-formyl-β-lactams, oxidation with m-CPBA leads to the formation of 4-(formyloxy) β-lactams, which is an unusual case of preferential migration of a carbon moiety over a hydrogen atom in an aliphatic aldehyde. acs.orgnih.gov The electronic and steric properties of substituents on the azetidinone ring can influence the outcome of this oxidation. nih.govacs.org For example, in a series of 4-acyl-2-azetidinones, the nature of the acyl substituent (e.g., phenyl, t-butyl, isopropyl, cyclopropyl) was found to be critical for both a preceding cyclization step and the subsequent Baeyer-Villiger oxidation. acs.org

Table 2: Baeyer-Villiger Oxidation of Substituted 2-Azetidinones

| Substrate | Oxidant | Product | Key Finding | Reference |

|---|---|---|---|---|

| (3S,4S)-4-benzoyl-3-[1-(R)-hydroxyethyl]-2-azetidinone | KHSO₅ | (3S,4S)-4-benzoyloxy-3-[1-(R)-hydroxyethyl]-2-azetidinone | Higher yield and milder conditions compared to m-CPBA. | tandfonline.com |

| 4-formyl-β-lactams | m-CPBA | 4-(formyloxy) β-lactams | Preferential migration of the carbon group over the hydrogen. acs.orgnih.gov | acs.orgnih.gov |

| 4-carbonyl-2-azetidinones (various CO-R at C4) | m-CPBA | 4-acyloxy-2-azetidinones | Regioselectivity is dependent on the electronic and steric nature of the R group. nih.govacs.org | nih.govacs.org |

Theoretical Considerations of Ring Strain and Reactivity

The chemical reactivity of the 2-azetidinone ring is intrinsically linked to its strained four-membered structure. Theoretical and computational studies have provided significant insights into the relationship between ring strain, amide resonance, and the susceptibility of the β-lactam to nucleophilic attack.

The four-membered ring of a 2-azetidinone forces the amide bond into a conformation that deviates from the ideal planar geometry typically observed in acyclic amides. nih.govresearchgate.net This deviation from planarity is thought to reduce the degree of amide resonance, which in turn increases the electrophilicity of the carbonyl carbon and makes the amide bond more susceptible to cleavage. acs.org

Ab initio quantum mechanical calculations have been employed to analyze the hydrolysis and methanolysis of various β-lactams. acs.org These studies have explored the roles of ring strain, reduced amide resonance, and substituent effects on the reactivity of these compounds. acs.org A strong correlation has been found between calculated kinetic, structural, and electronic properties and experimental data. acs.org

Theoretical studies have also been used to predict the reactivity of bicyclic 2-azetidinones, which are structurally related to penicillin antibiotics. nih.gov In one study, the reactivity of large-ring 1,3-bridged 2-azetidinones was investigated, and it was found that a more conformationally flexible bicyclic system was more reactive towards hydrolysis than a more rigid one. nih.gov Computational modeling of the interaction of these β-lactams with serine enzymes predicted that a monocyclic precursor would be more active in the acylation step due to more favorable geometric parameters for nucleophilic attack. nih.gov

Computational studies have also shed light on the mechanism of β-lactam ring opening. asm.org A thermodynamically favored pathway has been identified that involves a concerted rupture of the β-lactam amide bond and the formation of an amine anion. asm.org The energy barriers for this process indicate that the reactivity is influenced by factors such as methylation and the presence of electron-withdrawing groups. asm.org These theoretical insights are crucial for understanding the mechanism of action of β-lactam antibiotics and for the design of new, more potent antimicrobial agents. acs.org

Table 3: Theoretical Studies on 2-Azetidinone Reactivity

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Hydrolysis and methanolysis of β-lactams | Ab initio quantum mechanical calculations with polarizable continuum model | Ring strain and reduced amide resonance increase reactivity; strong correlation between calculated and experimental data. | acs.org |

| Reactivity of bicyclic 2-azetidinones | Ab initio methods | Conformational flexibility influences reactivity; geometric parameters are critical for enzyme active site interactions. nih.gov | nih.gov |

| Mechanism of β-lactam ring opening | Quantum calculations | A concerted rupture of the amide bond with formation of an amine anion is a favored pathway; reactivity is influenced by substituents. | asm.org |

| Conformational analysis of β-lactam antibiotics | Geometry optimization and superimposition searches | Reactivity with penicillin-binding proteins is related to a specific spatial arrangement of functional groups relative to the scissile amide bond. | bohrium.com |

Advanced Spectroscopic and Analytical Methodologies for 2 Azetidinone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Azetidinone Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 3,3-Diphenyl-2-azetidinone, offering detailed insights into its atomic connectivity and chemical environment. Both ¹H and ¹³C NMR are routinely employed to confirm the structural integrity of the synthesized molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals that confirm the presence of the diphenyl and azetidinone moieties. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The methylene (B1212753) protons (CH₂) of the azetidinone ring are observed as a singlet at approximately δ 3.5 ppm. The NH proton of the lactam ring gives rise to a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration, but is often observed around δ 8.3 ppm.

In substituted analogs, such as 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones, the coupling constants between protons on the β-lactam ring are critical for determining the relative stereochemistry. For instance, a larger coupling constant (J) between H-3 and H-4 protons is indicative of a trans relationship, while a smaller coupling constant suggests a cis arrangement.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2-7.5 | Multiplet |

| CH₂ | ~3.5 | Singlet |

| NH | ~8.3 | Broad Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The carbonyl carbon (C=O) of the β-lactam ring is a key diagnostic signal, typically appearing significantly downfield in the range of δ 165-175 ppm. nih.govbiust.ac.bwresearchgate.net The quaternary carbon atom at the 3-position, bonded to the two phenyl groups, resonates around δ 60-70 ppm. The methylene carbon (CH₂) of the azetidinone ring is observed at approximately δ 48 ppm. The aromatic carbons of the phenyl rings give rise to a series of signals in the δ 125-145 ppm region.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165-175 |

| C(Ph)₂ | 60-70 |

| CH₂ | ~48 |

| Aromatic-C | 125-145 |

Infrared (IR) Spectroscopy for 2-Azetidinone Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The most characteristic absorption band in the IR spectrum of a 2-azetidinone is the carbonyl (C=O) stretching vibration of the β-lactam ring. nih.govbiust.ac.bwresearchgate.net This band typically appears at a high frequency, in the range of 1730-1770 cm⁻¹, due to the ring strain of the four-membered lactam. The N-H stretching vibration of the amide group is observed as a sharp peak around 3200-3300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl groups are found above 3000 cm⁻¹, while the C-H stretching of the CH₂ group appears just below 3000 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (β-lactam) | 1730-1770 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight of approximately 223.27 g/mol .

The fragmentation pattern in the mass spectrum of 2-azetidinones is well-characterized. A common fragmentation pathway involves the cleavage of the four-membered ring. For this compound, prominent fragments are often observed at m/z 165 and 166, corresponding to the diphenylmethyl cation ([C₁₃H₁₁]⁺) and the diphenylmethane (B89790) radical cation ([C₁₃H₁₀]⁺·), respectively. Another significant peak can be observed at m/z 223, representing the molecular ion.

| m/z | Proposed Fragment |

| 223 | [M]⁺ |

| 166 | [C₁₃H₁₀]⁺· |

| 165 | [C₁₃H₁₁]⁺ |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound. This technique is crucial for verifying the empirical formula of the synthesized compound and assessing its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₁₅H₁₃NO. A close agreement between the found and calculated values confirms the elemental composition of the molecule.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 80.69 | Data not available in search results |

| Hydrogen (H) | 5.87 | Data not available in search results |

| Nitrogen (N) | 6.27 | Data not available in search results |

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For chiral 2-azetidinones, this technique can unambiguously establish the configuration of stereocenters. While specific X-ray crystallographic data for this compound was not found, studies on related 3,3-disubstituted azetidinones reveal important structural features. acs.org

In general, the four-membered β-lactam ring in such compounds is nearly planar. The substituents at the 3-position can adopt different orientations, and their precise spatial arrangement can be determined from the crystallographic data. Key parameters obtained from an X-ray crystal structure analysis include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. This information provides a complete and unambiguous picture of the molecular geometry.

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, LC-MS)

Chromatographic methods are indispensable in the synthesis and characterization of this compound, providing essential tools for monitoring reaction progress, isolating the final product, and assessing its purity. Thin-layer chromatography (TLC) offers a rapid, qualitative assessment, while liquid chromatography-mass spectrometry (LC-MS) provides quantitative purity analysis and definitive mass confirmation.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a fundamental technique employed routinely during the synthesis of 2-azetidinone derivatives to monitor the conversion of reactants to products. bepls.com By spotting the reaction mixture alongside starting materials on a TLC plate, the disappearance of reactant spots and the appearance of a new product spot can be tracked over time, signaling the reaction's completion. bepls.com

For the analysis of this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and versatility. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent and a moderately polar solvent. The optimal solvent system is determined empirically to achieve a clear separation between the starting materials, the desired product, and any byproducts. An ideal separation is one where the product has a retention factor (Rf) value between 0.3 and 0.5, allowing for effective differentiation from other components. uvic.ca

Due to the presence of two phenyl groups, this compound is highly responsive to ultraviolet (UV) light. Visualization of the TLC plate under UV light (typically at a wavelength of 254 nm) reveals the compound as a dark spot against the fluorescent background of the plate. This non-destructive method is the primary means of visualization for this class of compounds.

Below is a table summarizing typical TLC conditions used for the analysis of 2-azetidinone derivatives.

Table 1: Representative TLC Parameters for 2-Azetidinone Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | Mixtures of Hexane/Ethyl Acetate (B1210297) or Chloroform/Methanol (e.g., 95:5 v/v) |

| Application | Reaction monitoring, preliminary purity check |

| Visualization | UV light (254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that couples the high-resolution separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. It is the definitive method for assessing the purity of this compound and confirming its molecular weight.

In a typical LC-MS analysis, a reversed-phase column (such as a C18 column) is used. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis, starting with a higher polarity (e.g., high water content) and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration. This allows for the efficient elution of compounds with varying polarities.

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for azetidinone derivatives, as it is a soft ionization method that typically leaves the molecule intact. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight of the compound. For this compound (C₁₅H₁₃NO), the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular weight plus the mass of a proton. This technique provides unequivocal confirmation of the compound's identity and a highly accurate assessment of its purity. nih.govnih.gov

The following table outlines a representative set of LC-MS parameters for the analysis of azetidinone compounds.

Table 2: Representative LC-MS Parameters for 2-Azetidinone Analysis

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Stationary Phase | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |

| Application | Purity assessment, molecular weight confirmation, impurity profiling |

Computational Chemistry and Theoretical Investigations of 2 Azetidinones

Density Functional Theory (DFT) Calculations on 2-Azetidinone Systems

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biolscigroup.us It is widely employed in QSAR (Quantitative Structure-Activity Relationship) studies for its ability to generate a variety of molecular properties efficiently, thereby reducing the time and cost associated with drug design. biolscigroup.ussiftdesk.org For 2-azetidinone systems, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d), provide deep insights into their geometry, electronic properties, and reactivity. siftdesk.orgekb.egresearchgate.net

One of the primary applications of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For 2-azetidinone derivatives, these calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic structure analysis provides information on the distribution of electron density within the molecule. DFT calculations reveal the charge distribution, identifying electron-rich and electron-deficient regions, which are critical for understanding intermolecular interactions and chemical reactivity.

Table 1: Representative Calculated Geometric Parameters for a Substituted 2-Azetidinone Ring Note: Data for a representative benzimidazole-substituted 2-azetidinone from a DFT study at the B3LYP/6-31G(d,p) level. ekb.eg Specific experimental or theoretical geometry data for 3,3-diphenyl-2-azetidinone is not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.218 |

| Bond Length | N-C(O) | 1.385 |

| Bond Length | N-C4 | 1.472 |

| Bond Length | C3-C4 | 1.567 |

| Bond Length | C3-C(O) | 1.543 |

| Bond Angle | C4-N-C(O) | 93.1 |

| Bond Angle | N-C(O)-C3 | 91.3 |

| Bond Angle | N-C4-C3 | 86.7 |

| Bond Angle | C4-C3-C(O) | 88.7 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy and location are indicative of the molecule's nucleophilicity and the likely site of electrophilic attack. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties determine the molecule's electrophilicity and the site of nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals for 2-azetidinone derivatives. ekb.eg For many substituted azetidinones, the HOMO is often localized on the fused aromatic rings or electron-rich substituents, while the LUMO is frequently centered on the β-lactam ring or electron-withdrawing groups. ekb.egresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Representative 2-Azetidinone Derivatives Note: The values are for different substituted 2-azetidinone systems and were calculated using DFT (B3LYP/6-31G(d,p)). ekb.egresearchgate.net

| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole-azetidinone Derivative 1 | -6.195 | -1.744 | 4.451 |

| Benzimidazole-azetidinone Derivative 2 | -6.223 | -1.875 | 4.348 |

| Dapsone-azetidinone Derivative | -8.762 | -5.020 | 3.742 |

DFT calculations are a powerful tool for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule.

A direct comparison between calculated harmonic wavenumbers and experimental data often shows discrepancies, primarily because the calculations neglect anharmonicity and are performed on a single molecule in the gas phase, whereas experiments are typically done in a solid or liquid phase. arabjchem.orgsapub.org To improve accuracy, the calculated wavenumbers are often uniformly scaled using an empirical scaling factor. arabjchem.orgsapub.org This approach has been successfully applied to 2-azetidinone derivatives, showing good agreement between scaled theoretical spectra and experimental FTIR data. ekb.eg A key vibrational mode for 2-azetidinones is the characteristic C=O stretching of the β-lactam ring, which is sensitive to the ring's substitution pattern and planarity.

Table 3: Comparison of Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) for a Representative Benzimidazole-Substituted 2-Azetidinone Note: Theoretical values calculated at the B3LYP/6-31G(d,p) level. ekb.eg

| Vibrational Mode | Experimental (FTIR) | Theoretical (Scaled) | Assignment |

|---|---|---|---|

| ν(C=O) | 1761 | 1772 | β-Lactam carbonyl stretch |

| ν(C=N) | 1627 | 1629 | Imine stretch |

| ν(C=C) | 1587 | 1598 | Aromatic ring stretch |

| ν(C-N) | 1371 | 1383 | β-Lactam C-N stretch |

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes locating and characterizing stationary points, such as reactants, products, intermediates, and, most importantly, transition states. For 2-azetidinones, DFT has been used to study the mechanism of their formation, such as the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, and their subsequent reactions. mdpi.comresearchgate.net

For example, DFT calculations have been employed to re-evaluate the mechanism of the Kinugasa reaction, suggesting a pathway involving an isoxazoline (B3343090) intermediate that undergoes cycloreversion. mdpi.com In another study, the Osmium-mediated fragmentation of a 4-(2-pyridyl)-2-azetidinone was investigated using DFT. researchgate.net The calculations revealed a stepwise mechanism involving the activation of a C-H bond, which allows the metal's lone pair to participate in the β-lactam ring fragmentation, making the process thermally accessible. researchgate.net Such studies are vital for understanding the stereoselectivity of reactions and for designing catalysts that can control the reaction outcome. mdpi.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond HOMO-LUMO energies, DFT calculations can provide a suite of quantum chemical descriptors that quantify various aspects of a molecule's electronic structure. These descriptors are widely used in Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) studies to build mathematical models that correlate a molecule's structure with its biological activity or chemical reactivity. siftdesk.orgresearchgate.netrroij.com

Key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, it measures resistance to change in electron distribution.

Global Softness (S or σ): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. researchgate.netrroij.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

In several QSAR studies on 2-azetidinone derivatives, these descriptors have been successfully used to predict antibacterial activity. siftdesk.orgresearchgate.net For instance, a study on dapsone-derived azetidinones found that the dipole moment, global softness, and electronegativity were the key descriptors responsible for the observed antibacterial activity against E. coli and S. aureus. researchgate.net Such models are valuable for prioritizing the synthesis of new compounds and for providing insights into the molecular features that govern their biological function. siftdesk.org

Table 4: Quantum Chemical Descriptors Used in a QSAR Study of Dapsone-Derived Azetidinones Note: These descriptors were calculated at the B3LYP/6-31G(d) level and correlated with antibacterial activity. researchgate.net

| Descriptor | Definition/Formula | Significance in Reactivity |

|---|---|---|

| Dipole Moment (μ) | Vector sum of bond dipoles | Relates to polarity and solubility |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Describes electron-attracting power |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Global Softness (σ) | σ = 1/η | Measures polarizability and reactivity |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures electrophilic character |

Conformational Analysis and Stereochemical Prediction through Computational Methods

The three-dimensional structure and conformational flexibility of 2-azetidinones are critical determinants of their biological activity and chemical reactivity. Computational methods, including molecular mechanics and quantum mechanics, are extensively used to perform conformational analyses. nih.gov These methods explore the potential energy surface to identify low-energy, stable conformations of the molecule and the energy barriers between them.

For 2-azetidinones with flexible substituents, such as the cyclohexyl group in (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, computational studies can predict the relative populations of different conformers (e.g., axial vs. equatorial chairs). acs.org These calculations have shown that the stabilization of the molecule is often favored by intramolecular interactions between different functional groups, such as the amide and ester groups. acs.org Furthermore, computational models can incorporate solvent effects (e.g., using the Self-Consistent Reaction Field - SCRF method), which is crucial for simulating behavior in a realistic chemical environment. acs.org

Computational studies are also vital for predicting the stereochemical outcome of reactions. For example, in the Staudinger synthesis, DFT calculations have been used to investigate how the isomerization of the starting imine is critical for the final cis/trans stereoselectivity of the β-lactam product. mdpi.com By modeling the transition states leading to different stereoisomers, chemists can understand and predict which product is favored under specific reaction conditions.

2 Azetidinones As Versatile Intermediates in Organic Synthesis

Precursors for β-Amino Acids and β-Amino Alcohols

The strained four-membered ring of 3,3-diphenyl-2-azetidinone makes it susceptible to ring-opening reactions, providing access to valuable β-amino acids and β-amino alcohols.

| Reactant | Product | Conditions |

| This compound | 3,3-Diphenyl-β-alanine | Acid or Base Catalyzed Hydrolysis |

Furthermore, the reduction of the carbonyl group in 2-azetidinones provides a direct route to the corresponding azetidines, which can be further transformed. More direct routes to β-amino alcohols involve the reductive cleavage of the β-lactam ring. For instance, reduction of 2-azetidinones with reagents like lithium aluminum hydride can lead to the corresponding 1,3-amino alcohols. The reduction of this compound would yield 3,3-diphenyl-3-aminopropan-1-ol, a chiral building block for the synthesis of more complex molecules.

| Reactant | Product | Reagent |

| This compound | 3,3-Diphenyl-3-aminopropan-1-ol | Lithium Aluminum Hydride |

Building Blocks for Complex Heterocyclic Systems

The reactivity of the 2-azetidinone ring allows for its use as a scaffold to construct more complex heterocyclic systems. Ring-expansion and annulation reactions are common strategies employed to build fused and spirocyclic frameworks. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity patterns of β-lactams suggest its potential in this area.

For instance, the [2+2] cycloaddition of imines with ketenes, known as the Staudinger synthesis, is a primary method for forming the 2-azetidinone ring itself. Reversing this logic, the ring can be opened and re-closed with different partners to form new heterocyclic structures. Additionally, reactions involving the nitrogen atom or the enolizable α-protons (if present) can be used to build upon the existing ring. The diphenyl substitution at the C3 position in this compound offers steric hindrance that can influence the regioselectivity and stereoselectivity of such transformations, potentially leading to unique and complex molecular architectures.

Role in Peptidomimetics and Non-Natural Amino Acid Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. β-amino acids are key components in the design of peptidomimetics because they can induce stable secondary structures like helices and turns in peptides.

As the precursor to 3,3-diphenyl-β-alanine, this compound plays an indirect but crucial role in this field. The incorporation of 3,3-diphenyl-β-alanine into peptide chains can introduce significant conformational constraints due to the bulky phenyl groups. This can lead to peptides with well-defined three-dimensional structures, which is a key aspect in the design of potent and selective therapeutic agents. The synthesis of peptides containing β-alanine residues is a well-established area of research. nih.govscielo.br

The synthesis of 3,3-diphenyl-β-alanine from this compound provides a valuable non-natural amino acid that can be used as a building block in solid-phase peptide synthesis to create novel peptidomimetics with potentially enhanced biological activities. scielo.br

Derivatization Strategies for Expanding Molecular Diversity

The molecular framework of this compound offers several sites for derivatization, allowing for the generation of a library of analogues with diverse properties. Key strategies include modifications at the nitrogen atom and functionalization of the phenyl rings.

N-Alkylation and N-Arylation: The nitrogen atom of the β-lactam ring can be functionalized through various reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. This modification can introduce a variety of substituents, altering the steric and electronic properties of the molecule. Similarly, N-arylation can be performed, for example, through Buchwald-Hartwig amination, to introduce different aryl or heteroaryl groups.

Functionalization of the Phenyl Rings: The two phenyl rings of this compound are amenable to electrophilic aromatic substitution reactions. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.comscribd.commasterorganicchemistry.com This allows for the introduction of a wide range of functional groups at the ortho, meta, and para positions of the rings. The directing effects of the substituents on the azetidinone ring would influence the position of substitution. This strategy is a powerful tool for creating a diverse set of derivatives with potentially altered biological activities.

| Derivatization Site | Reaction Type | Potential Reagents |

| Nitrogen Atom | N-Alkylation | Alkyl halides, Base |

| Nitrogen Atom | N-Arylation | Aryl halides, Palladium catalyst, Base |

| Phenyl Rings | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents, Friedel-Crafts reagents |

These derivatization strategies highlight the potential of this compound as a versatile scaffold for the development of new chemical entities with a wide range of potential applications.

Advanced Topics in 2 Azetidinone Chemistry: Design Principles and Scaffold Exploration

The 2-Azetidinone Scaffold as a Privileged Structure in Chemical Design